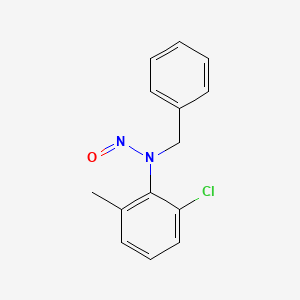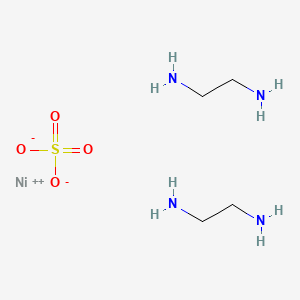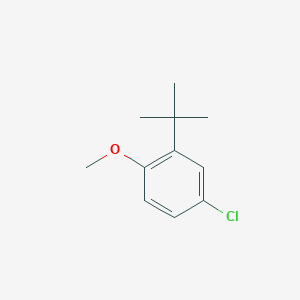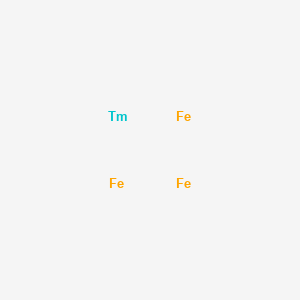
1-Hepten-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hepten-4-one is an organic compound with the molecular formula C₇H₁₂O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to a carbon atom within a carbon chain. This compound is known for its distinct fruity aroma and is used in various applications, including flavoring agents and chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hepten-4-one can be synthesized through several methods. One common approach involves the aldol condensation of heptanal with acetone, followed by dehydration to yield the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure optimal yield.
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic dehydrogenation of heptanal. This process involves the use of metal catalysts such as palladium or platinum, which facilitate the removal of hydrogen atoms from heptanal, resulting in the formation of this compound. The reaction is carried out at elevated temperatures and pressures to achieve high conversion rates and product purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hepten-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: When subjected to oxidation, this compound can be converted into heptanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of 1-hepten-4-ol.
Substitution: The compound can also undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups. For example, reaction with Grignard reagents can yield tertiary alcohols.
Major Products Formed: The major products formed from these reactions include heptanoic acid (oxidation), 1-hepten-4-ol (reduction), and various substituted derivatives (substitution).
Wissenschaftliche Forschungsanwendungen
1-Hepten-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Industry: this compound is utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
1-Hepten-4-one can be compared with other similar compounds such as 2-Hepten-4-one and 3-Hepten-2-one. While these compounds share structural similarities, they differ in their chemical properties and reactivity. For instance, 2-Hepten-4-one has a double bond at a different position, which affects its reactivity and the types of reactions it undergoes. Similarly, 3-Hepten-2-one has a different arrangement of the carbonyl group, leading to variations in its chemical behavior.
Vergleich Mit ähnlichen Verbindungen
- 2-Hepten-4-one
- 3-Hepten-2-one
- Heptanal
- Heptanoic acid
Eigenschaften
CAS-Nummer |
22769-84-2 |
|---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
hept-1-en-4-one |
InChI |
InChI=1S/C7H12O/c1-3-5-7(8)6-4-2/h3H,1,4-6H2,2H3 |
InChI-Schlüssel |
SILICPHIUHBJGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14719157.png)
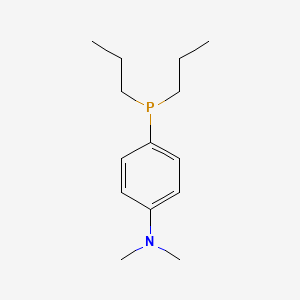
![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)

![3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid](/img/structure/B14719180.png)
![Tricyclo[1.1.0.0~2,4~]tetraazane](/img/structure/B14719193.png)


